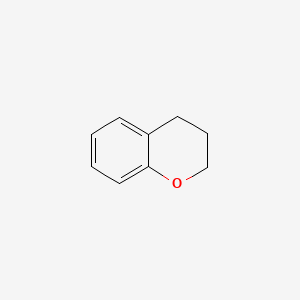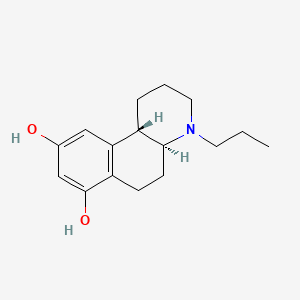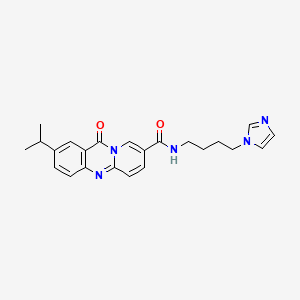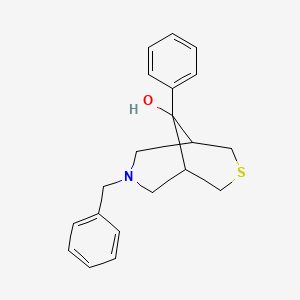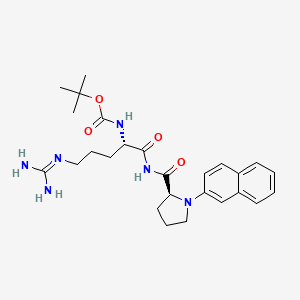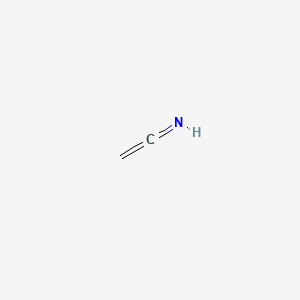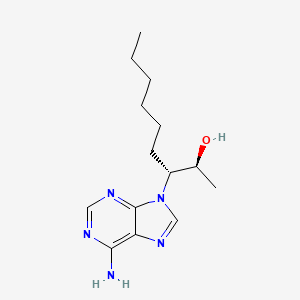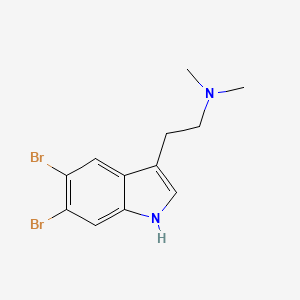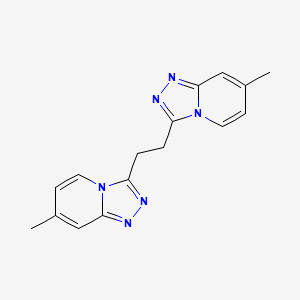
3-正丙基苯酚
描述
3-Propylphenol, also known as 3-Propylphenol, is a useful research compound. Its molecular formula is C9H12O and its molecular weight is 136.19 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Propylphenol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46998. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Propylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Propylphenol including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
溴化化合物的合成
3-正丙基苯酚作为2,4,5,6-四溴-3-丙基苯酚合成的前体 。该过程涉及使用溴和铝粉等试剂。所得溴化化合物在阻燃剂、药物化学以及有机合成中间体中具有潜在的应用。
分析化学
由于其独特的化学结构,3-丙基苯酚可用作色谱法和质谱法的标准物质或参考物质 。其性质允许对仪器进行校准,并验证分析方法,这在涉及复杂混合物的研究中至关重要。
农业化学
该化合物已被确定为牛和水牛尿液中的一种酚类成分,可吸引采采蝇 。对这种行为的研究可以导致开发出更好的农业害虫防治方法。
作用机制
Target of Action
3-n-Propylphenol, also known as 3-Propylphenol, is an organic chemical compound
Mode of Action
These interactions can lead to changes in the structure and function of the target molecules .
Biochemical Pathways
For instance, they can act as antioxidants, neutralizing harmful reactive oxygen species . They can also modulate signaling pathways involved in inflammation, cell growth, and apoptosis .
Pharmacokinetics
Phenolic compounds, in general, are known to be readily absorbed in the gastrointestinal tract, widely distributed in the body, metabolized mainly in the liver, and excreted in urine .
Result of Action
Phenolic compounds are known to exert various biological effects, including antioxidant, anti-inflammatory, and anticancer activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-n-Propylphenol. For instance, the compound’s activity can be affected by pH, temperature, and the presence of other substances. Moreover, the compound’s stability can be influenced by light, heat, and oxygen exposure .
生化分析
Biochemical Properties
3-Propylphenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The hydroxyl group of 3-Propylphenol can form hydrogen bonds with amino acid residues in the active sites of enzymes, influencing their activity. Additionally, 3-Propylphenol can act as a substrate for certain oxidoreductases, leading to its conversion into other metabolites .
Cellular Effects
3-Propylphenol affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 3-Propylphenol can modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. It can also alter the expression of genes involved in oxidative stress responses and metabolic pathways .
Molecular Mechanism
The molecular mechanism of 3-Propylphenol involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For instance, 3-Propylphenol can inhibit the activity of certain cytochrome P450 enzymes, affecting the metabolism of other compounds. It can also induce changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Propylphenol can change over time. The compound’s stability and degradation are important factors to consider. 3-Propylphenol is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have shown that 3-Propylphenol can have sustained effects on cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Propylphenol vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as antioxidant activity. At higher doses, 3-Propylphenol can exhibit toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
3-Propylphenol is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes into various metabolites, which can then enter different biochemical pathways. These metabolic processes can affect the levels of other metabolites and influence metabolic flux. For example, the oxidation of 3-Propylphenol can lead to the formation of quinones, which are involved in redox cycling and oxidative stress .
Transport and Distribution
Within cells and tissues, 3-Propylphenol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, 3-Propylphenol can accumulate in specific compartments, such as the cytoplasm or mitochondria, depending on its interactions with cellular components .
Subcellular Localization
The subcellular localization of 3-Propylphenol is crucial for its activity and function. It can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, 3-Propylphenol may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Its localization can also affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
3-propylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7,10H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWGZBWDLMDIHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211145 | |
| Record name | 3-Propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
621-27-2 | |
| Record name | 3-Propylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Propylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621272 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Propylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 3-propyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Propylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-propylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PROPYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/593R721CIC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 3-propylphenol relevant in tsetse fly research?
A1: 3-propylphenol is a key component of the odor profile of certain mammals, such as cattle and buffalo. Research has identified it as a crucial element in tsetse fly attractant blends. [, , , ] This is particularly important because tsetse flies are vectors of trypanosomiasis, a debilitating disease affecting both humans and livestock in Africa.
Q2: How does 3-propylphenol contribute to tsetse fly attraction?
A2: 3-Propylphenol, along with other compounds like 4-methylphenol (p-cresol), 1-octen-3-ol, and acetone, work synergistically to attract tsetse flies. [, , ] While not highly attractive on its own, its presence significantly enhances the attractiveness of other components, particularly 4-methylphenol. [] This synergistic effect is crucial for the effectiveness of tsetse fly traps.
Q3: Are there differences in the attractiveness of 3-propylphenol to different tsetse fly species?
A3: Yes, research suggests that the optimal blend of attractants, including 3-propylphenol, may vary between tsetse fly species. For instance, Glossina pallidipes shows a greater response to blends containing 3-propylphenol compared to Glossina morsitans morsitans. [] This highlights the need for species-specific optimization of attractant blends for effective tsetse fly control.
Q4: Besides tsetse flies, are other insects attracted to 3-propylphenol?
A4: Yes, 3-propylphenol has been found to attract other biting insects, including stable flies (Stomoxys calcitrans) and biting midges (Culicoides spp.). [, , ] This suggests a broader role of this compound in insect olfaction and potential applications in controlling other insect vectors.
Q5: What is the molecular formula and weight of 3-propylphenol?
A5: The molecular formula of 3-propylphenol is C9H12O, and its molecular weight is 136.19 g/mol.
Q6: What are the main methods for synthesizing 3-propylphenol?
A6: 3-propylphenol can be synthesized through various methods, including:
- Isomerization of anacardic acid: This method utilizes a palladium catalyst to isomerize anacardic acid, a component of cashew nut shell liquid, yielding 3-propylphenol as a potential product. [, ]
- Grignard reaction: This involves reacting 3-hydroxybenzaldehyde with ethylmagnesium bromide, followed by catalytic hydrogenation. []
- Isomerizing metathesis: This method utilizes a combination of isomerization and metathesis catalysts to shorten the olefinic side chain of cardanol, another component of cashew nut shell liquid, followed by hydrogenation to obtain 3-propylphenol. [, ]
- Engineering precursor supply in yeast: Researchers have explored using engineered yeast to produce 3-propylphenol by leveraging the substrate promiscuity of polyketide synthase. [, ]
Q7: What are the advantages of using cashew nut shell liquid for synthesizing 3-propylphenol?
A7: Utilizing cashew nut shell liquid, a by-product of cashew nut processing, offers a renewable and sustainable source for synthesizing 3-propylphenol and other valuable chemicals. [, ] This approach contributes to waste valorization and promotes a circular economy.
Q8: Does 3-propylphenol have any applications outside of insect control?
A8: Yes, 3-propylphenol is a versatile compound with applications beyond insect control. For instance, it is used as a flavoring agent in the food industry due to its smoky and phenolic aroma. [] It can also be found as a constituent in cardboard, contributing to its characteristic odor. []
Q9: Is 3-propylphenol safe for human health and the environment?
A9: While 3-propylphenol is generally considered safe for its intended uses, it is essential to handle it with appropriate safety measures. [] Research on its potential long-term effects and strategies to mitigate any negative environmental impacts is ongoing. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
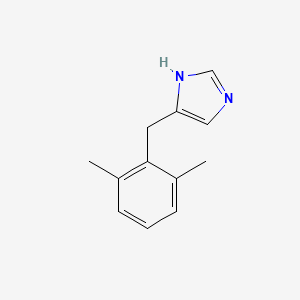
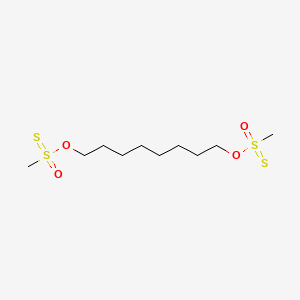
![3-[2,3-Dihydro-2,2-dimethylbenzofuran-7-yl]-5-methoxy-1,3,4-oxadiazol-2(3H)-one](/img/structure/B1220396.png)
![[2-hydroxy-3-(1-phenoxycyclohexyl)propyl]-dimethyl-propan-2-ylazanium;chloride](/img/structure/B1220397.png)
